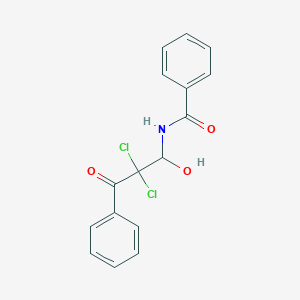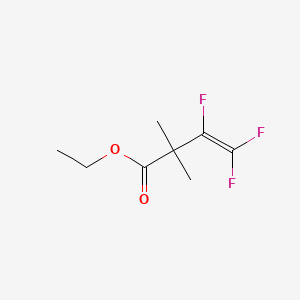
Benzenebutanamine, 2-bromo-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- is an organic compound with the molecular formula C17H20BrN It is a derivative of benzenebutanamine, where a bromine atom is substituted at the second position and a phenylmethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under light or heat to generate the bromine radicals, which then react with the benzenebutanamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with NaOH may yield a hydroxylated derivative, while oxidation with KMnO4 could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenebutanamine, 2-bromo-N-(phenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and phenylmethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a phenylmethyl group.
N-Benzyl-2-bromo-N-phenylpropionamide: Another brominated derivative with different substituents.
Uniqueness
Benzenebutanamine, 2-bromo-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a phenylmethyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
169963-60-4 |
|---|---|
Fórmula molecular |
C17H20BrN |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-benzyl-4-(2-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C17H20BrN/c18-17-12-5-4-10-16(17)11-6-7-13-19-14-15-8-2-1-3-9-15/h1-5,8-10,12,19H,6-7,11,13-14H2 |
Clave InChI |
MLPMPKMVOCZTFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCCCCC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trichloro{2-[(undec-10-ene-6,8-diyn-1-yl)oxy]ethyl}silane](/img/structure/B14265946.png)
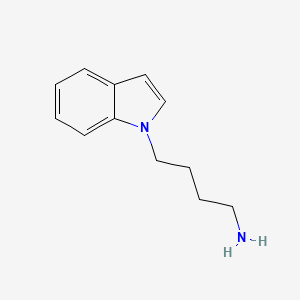
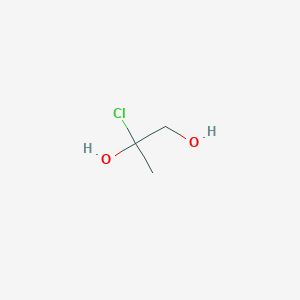
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
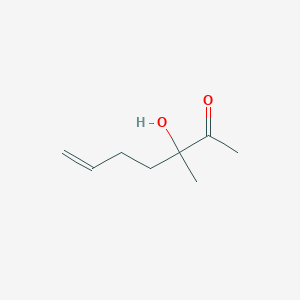

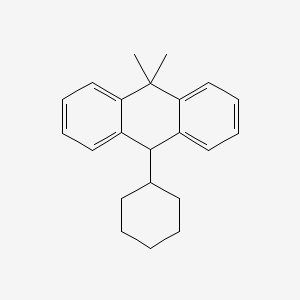

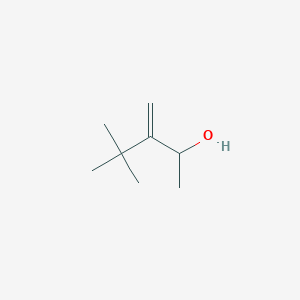
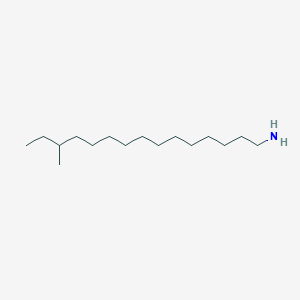
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
